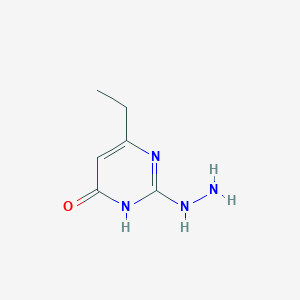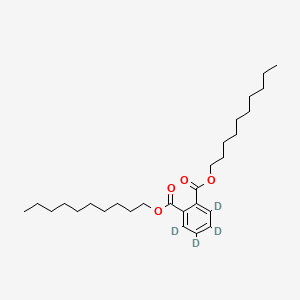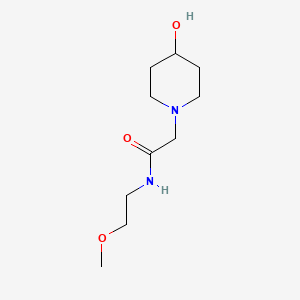
4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8Cl2N2S and its molecular weight is 259.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The compound 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine and its derivatives have been studied for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations were employed to predict their effectiveness, showing good agreement with experimental results. This highlights the potential of such compounds in protecting metals against corrosion, a critical aspect in materials science and engineering (Kaya et al., 2016).
Anti-inflammatory Activity
Research into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including structures similar to this compound, has shown that these compounds exhibit direct inhibition of 5-lipoxygenase (LOX). LOX is a crucial enzyme in the synthesis of leukotrienes, which are mediators of inflammatory diseases such as asthma and rheumatoid arthritis. This suggests the potential of these derivatives in developing anti-inflammatory therapeutics (Suh et al., 2012).
Drug Transport Systems
Studies on thiazole derivatives have explored their use in drug transport systems, particularly focusing on improving solubility and stability. For example, complexes formed with β-cyclodextrin have been utilized to enhance the aqueous solubility of thiazole drugs, demonstrating the utility of these compounds in developing more effective drug delivery methods. Such systems are vital for improving the bioavailability and therapeutic effectiveness of drugs (Asela et al., 2017).
Synthesis of Novel Compounds
The chemical versatility of thiazole derivatives allows for the synthesis of a wide range of novel compounds with potential applications in various fields of chemistry and pharmacology. For instance, research has documented the synthesis of new thiazole-based compounds with potential antimicrobial and fungicidal activities. This underscores the importance of thiazole derivatives in the discovery and development of new drugs and chemicals (Xiao, 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (dcmu), have been found to inhibit photosynthesis .
Mode of Action
Dcmu, a compound with a similar structure, is known to block the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
Dcmu, a structurally similar compound, is known to interrupt the photosynthetic electron transport chain in photosynthesis . This could potentially lead to downstream effects such as reduced growth and productivity in plants.
Result of Action
The inhibition of photosynthesis by dcmu, a structurally similar compound, could potentially lead to reduced growth and productivity in plants .
Análisis Bioquímico
Biochemical Properties
4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in enzyme activity and subsequent accumulation of acetylcholine.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the cell cycle in photosynthetic unicellular algae, such as Euglena gracilis, by inhibiting the transition through the G2/M phase . Additionally, it has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it inhibits the photosynthesis process by blocking the plastoquinone binding site of photosystem II . This inhibition disrupts the electron flow from photosystem II to plastoquinone, ultimately affecting the overall photosynthetic efficiency of the organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to persistent oxidative stress and cellular damage, which may affect cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antinociceptive activity, without significant adverse effects . At higher doses, it can induce toxic effects, including behavioral changes, body movement impairment, and reduced survival rates . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to affect the tricarboxylic acid cycle and glutathione metabolism, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular energy production and redox homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the chloroplasts of plant cells, where it exerts its inhibitory effects on photosynthesis
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENQRTUPUKKHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651073 | |
| Record name | 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228413-64-7 | |
| Record name | 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)



![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)

![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)


